1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid is a heterocyclic compound characterized by its unique incorporation of boron and oxygen within a bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a β-lactamase inhibitor, which can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular weight of this compound is approximately 191.98 g/mol, and it typically appears as a pale-yellow to yellow-brown solid.
This compound can be classified under the category of boron-containing heterocycles. It is derived from the family of oxaborines, which are recognized for their biological activity and utility in drug development. The presence of both a hydroxyl group and a carboxylic acid group in its structure enhances its solubility and reactivity, making it suitable for various chemical reactions and biological interactions.
The synthesis of 1-hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
In industrial settings, continuous flow processes may be employed to enhance yield and maintain quality. Automated systems can control reagent addition and reaction conditions, improving efficiency.
The molecular structure of 1-hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid features:
The structural formula can be represented as follows:
1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the products formed. For example, the oxidation process typically involves mild oxidizing agents to prevent overoxidation.
The mechanism by which 1-hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid exerts its biological effects primarily involves its boron atom. This atom can form stable complexes with various biomolecules, influencing their structure and function. The interactions can affect critical molecular targets involved in cell signaling pathways and enzymatic activities, making it a candidate for therapeutic applications in treating bacterial infections.
Relevant data indicate that the compound's unique structure allows it to participate in diverse chemical reactions while maintaining stability under various conditions.
The primary application of 1-hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid lies in medicinal chemistry as a β-lactamase inhibitor. Its ability to inhibit β-lactamases—enzymes that confer antibiotic resistance—makes it valuable in enhancing the effectiveness of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli. This compound represents a promising avenue for developing new therapeutic agents aimed at combating antibiotic resistance in clinical settings.
The benzo-oxaborinine core is synthesized through a modified Matteson homologation protocol, enabling precise boron-carbon bond formation. This iterative process begins with pinacol boronate substrates, undergoing sequential dichloromethyl lithium additions to install key molecular fragments. The initial homologation step generates an α-chloro boronic ester intermediate, which subsequently undergoes a second homologation to extend the carbon chain. Critical to benzo-oxaborinine formation, the final step employs lithium bis(trimethylsilyl)amide at controlled temperatures (–20°C) to facilitate boronate cyclization, yielding the stereochemically defined bicyclic scaffold [5].
The homologation approach provides exceptional flexibility in introducing diverse substituents at the boronate ring juncture. By varying the Grignard or organolithium reagents during the homologation steps, researchers access structural analogs with tailored steric and electronic properties. This method has proven essential for generating the 7-carboxylic acid derivative, where the aromatic ring is pre-functionalized prior to borocyclization [5].
Table 1: Key Reagents in Matteson Homologation for Benzo-Oxaborinine Synthesis
Reaction Step | Critical Reagents | Function | Reaction Conditions |
---|---|---|---|
Initial Homologation | Dichloromethyl lithium | Installs α-chloro boronate | –78°C, anhydrous ether |
Secondary Homologation | Organometallic (R-M) | Introduces R-group | –78°C to 0°C |
Cyclization | LiHMDS | Promotes ring closure | –20°C, controlled addition |
Decomplexation | BCl₃ | Cleaves protecting groups | –78°C, DCM solvent |
Controlling stereochemistry at the boron-bearing carbon is achieved through three complementary strategies: chiral auxiliaries, asymmetric catalysis, and chiral pool utilization. Patent literature demonstrates that chiral amines or phosphines effectively induce asymmetry during boronate cyclization, achieving enantiomeric excesses >90% for critical intermediates. The stereochemical integrity is preserved throughout subsequent functionalization steps due to boron's tetrahedral geometry in the cyclic boronate [4] [5].
The α-silylaminoboronate intermediate (generated during Matteson homologation) serves as a stereodirecting handle for chiral induction. When treated with HATU coupling agents and N-methylmorpholine, this intermediate undergoes stereospecific amidation with carboxylic acid partners. Computational studies reveal that the boron atom's vacant p-orbital facilitates reagent approach control, enabling high diastereoselectivity. Final deprotection with boron trichloride in dichloromethane at –78°C yields the enantiomerically enriched cyclic boronic acid without racemization [4].
The carboxylic acid moiety at the 7-position enables prodrug development to overcome poor membrane permeability. Etzadroxil esterification (attachment of (2,2-dimethylpropanoyl)oxy)methyl promoiety) dramatically increases lipophilicity, converting the polar acid to a passive-diffusible prodrug. In vivo studies demonstrate this approach achieves >90% systemic conversion to the active compound following oral administration, with plasma levels sufficient for antimicrobial activity [4].
Comparative studies of esterase-triggered systems reveal that benzyl ether linkers with acetylated phenols provide superior hydrolysis kinetics versus direct esterification. Analytical HPLC studies show that benzyl ether-protected prodrugs maintain >90% stability in physiological buffers (50 mM HEPES, pH 7.4, 37°C) over 24 hours, while direct acetylated analogs undergo 35% premature hydrolysis. Upon esterase exposure, benzyl ether prodrugs exhibit 25-fold faster activation kinetics (kₒbₛ = 245±8 s⁻¹) than direct esters (kₒbₛ = 9±0.4 s⁻¹), attributable to quinone-methide intermediate formation [4] [7].
Table 2: Prodrug Performance Comparison for Benzo-Oxaborinine Derivatives
Prodrug Strategy | Activation Rate (kₒbₛ/s⁻¹) | 24h Hydrolytic Stability (%) | Relative Bioavailability |
---|---|---|---|
Direct acetylation | 9 ± 0.4 | 65% | Low |
Benzyl ether + acetyl | 245 ± 8 | >90% | High |
Catechol diacetate | 280 ± 97 | >90% | Moderate |
Etzadroxil ester | Not reported | >95% | Very High |
The carboxylic acid group at position 7 serves as the primary handle for diversification via amide coupling and esterification reactions. Carbodiimide-mediated couplings with HATU or EDC generate amide conjugates with primary and secondary amines, including complex heterocyclic amines. The reaction proceeds optimally in anhydrous DMF at 0–5°C, preserving the boronic acid's integrity while achieving >85% conversion [3].
Structural characterization confirms that spacer incorporation between the benzo-oxaborinine core and pendant groups significantly modulates target engagement. Installing PEG linkers (2–4 units) or alkyl chains (C₂–C₄) enhances inhibition potency against β-lactamases by 8-fold compared to direct conjugates. This is attributed to improved positioning within the enzyme active site. The carboxyl group also facilitates metal chelate formation with physiological zinc ions, though this competes with primary therapeutic mechanisms [7].
The boronic acid group undergoes selective transformations under mild conditions. Diol complexation with pinanediol or pinacol generates protected derivatives for synthetic intermediates, while maintaining reactivity toward β-lactamases upon deprotection. Crucially, the boronic acid's position adjacent to the ring nitrogen creates a chelation-competent system that enhances serine β-lactamase inhibition through transition state mimicry [3] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3